![molecular formula C16H12N4OS B2939502 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1207007-53-1](/img/structure/B2939502.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide
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Overview
Description
“N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide” is a complex organic compound. It contains a benzothiadiazole group and an indole group, both of which are common structures in many organic compounds .
Molecular Structure Analysis
The benzothiadiazole group is a heterocyclic compound containing a benzene ring fused to a thiadiazole ring . The indole group is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring . The exact 3D structure and conformation would depend on the specific synthesis conditions and any substituents on the rings.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and any substituents on the rings. Some general properties can be predicted, such as its solubility in organic solvents and its melting and boiling points .Scientific Research Applications
Antibacterial and Antifungal Activities
Research has shown that derivatives of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide exhibit significant antibacterial and antifungal activities. For instance, a green ultrasound synthesis methodology was developed for 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus. These compounds demonstrated promising antimicrobial activities against various gram-positive, gram-negative bacteria, and fungal strains, showcasing their potential as novel antimicrobial agents (Rezki, 2016). Similarly, novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and found to possess broad-spectrum antibacterial activity (Borad et al., 2015).
Insecticidal Properties
New heterocycles incorporating a thiadiazole moiety were synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research suggests that such compounds could be developed into effective insecticides for agricultural applications (Fadda et al., 2017).
Antitumor Activities
A study on 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings revealed that some compounds displayed considerable antitumor activity against a range of human tumor cell lines. This highlights the potential of benzothiazole derivatives in the development of new anticancer therapies (Yurttaş et al., 2015).
Analgesic Properties
Some acetamide derivatives were synthesized and evaluated for their potential analgesic activities. The compounds showed significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice, indicating their potential as analgesic agents (Kaplancıklı et al., 2012).
Schistosomicidal Agents
Benzothiazol-2-yl-dithiocarbamates and their copper complexes were synthesized and showed schistosomicidal activity comparable to praziquantel, the standard treatment for schistosomiasis. This suggests a new class of compounds for treating this disease (Mahran et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c21-15(10-20-9-8-11-4-1-2-7-14(11)20)17-12-5-3-6-13-16(12)19-22-18-13/h1-9H,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXRSWLAJKYJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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